BAY1082439 -

BAY1082439

Catalog Number: EVT-256345
CAS Number:
Molecular Formula: C31H44N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY1082439 is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha and beta isoforms with potential antineoplastic activity. PI3K alpha/beta inhibitor BAY1082439 selectively inhibits both PI3K alpha, including mutated for
Overview

BAY1082439 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms P110α and P110β, which are critical components in various cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. This compound is currently undergoing clinical trials for its potential use in treating advanced cancers, specifically targeting multidrug resistance in tumors by inhibiting the PI3K pathway. The compound has shown promise in enhancing the efficacy of chemotherapy by reversing drug resistance mechanisms mediated by ATP-binding cassette transporters such as P-glycoprotein and breast cancer resistance protein .

Source and Classification

BAY1082439 is classified as a small molecule drug and belongs to the category of PI3K inhibitors. It is synthesized to specifically target the P110α and P110β isoforms of PI3K, which are often overactive in various cancer types, leading to enhanced tumor growth and survival. The compound is derived from research focused on developing targeted therapies that can effectively manage cancer by overcoming resistance mechanisms that limit the effectiveness of conventional treatments .

Synthesis Analysis

Methods

  1. Formation of Key Intermediates: Initial chemical reactions create intermediates that possess functional groups necessary for the activity of BAY1082439.
  2. Coupling Reactions: These intermediates are then coupled through various reaction conditions (e.g., using coupling agents) to form the final compound.
  3. Purification: The final product undergoes purification techniques such as chromatography to isolate BAY1082439 from unreacted materials and by-products.

Technical Details

The synthesis process must ensure high purity and yield, as impurities can significantly affect biological activity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of BAY1082439 throughout the synthesis process .

Molecular Structure Analysis

Structure

BAY1082439 has a complex molecular structure characterized by specific functional groups that enable its interaction with PI3K isoforms. The exact molecular formula and structural representation are proprietary but typically include aromatic rings and heteroatoms that facilitate binding to the target enzyme.

Data

The molecular weight of BAY1082439 is approximately 460 g/mol, with a calculated logP value indicating moderate lipophilicity, which is favorable for cellular uptake. Crystallographic studies may provide further insights into its three-dimensional conformation when bound to PI3K .

Chemical Reactions Analysis

Reactions

BAY1082439 primarily functions through competitive inhibition of PI3K isoforms P110α and P110β. This inhibition disrupts downstream signaling pathways involved in cell survival and proliferation, thereby inducing apoptosis in cancer cells.

Technical Details

In vitro studies have demonstrated that BAY1082439 effectively reduces phosphorylation levels of downstream targets such as AKT, leading to decreased cell viability in multidrug-resistant cancer cell lines. The compound's ability to downregulate ATP-binding cassette transporters is particularly significant as it restores sensitivity to chemotherapeutic agents .

Mechanism of Action

BAY1082439 exerts its effects by specifically binding to the active sites of PI3K P110α and P110β, inhibiting their kinase activity. This blockade prevents the conversion of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a critical step in activating downstream signaling pathways that promote cell growth and survival.

Process

  1. Binding: BAY1082439 binds to the ATP-binding site of PI3K.
  2. Inhibition: This binding inhibits the catalytic activity of PI3K.
  3. Downstream Effects: As a result, there is reduced activation of AKT and other downstream effectors involved in cell survival pathways.

Data from cellular assays indicate that treatment with BAY1082439 leads to significant reductions in cell proliferation rates in multidrug-resistant cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of small molecule inhibitors, particularly with nucleophiles due to electrophilic centers present in its structure.

Relevant analyses include spectroscopic methods (e.g., NMR, IR) used to confirm structural integrity during synthesis .

Applications

BAY1082439 has significant potential applications in oncology, particularly for:

  • Cancer Treatment: As a targeted therapy for various cancers exhibiting resistance due to overactive PI3K signaling pathways.
  • Research Tool: Used in preclinical studies to understand PI3K-related signaling mechanisms and drug resistance phenomena.

Current clinical trials are evaluating its efficacy and safety profile in patients with advanced cancers, aiming to establish its role as a viable therapeutic option against multidrug-resistant tumors .

Introduction to BAY1082439 in Targeted Cancer Therapy

Role of PI3K Isoforms in Oncogenic Signaling Pathways

The class IA phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cancer cell proliferation, survival, and metabolism. This signaling cascade comprises catalytic subunits (p110α, p110β, p110δ) and regulatory subunits (p85). Among these, p110α (encoded by PIK3CA) is frequently mutated in solid tumors—with helical domain (E542K, E545K) and kinase domain (H1047R) mutations driving constitutive pathway activation and oncogenesis [2] [4]. In contrast, p110β is rarely mutated but becomes the dominant signaling node in PTEN-deficient cancers due to preferential utilization of GPCR-mediated activation mechanisms [7]. p110δ, primarily expressed in hematopoietic cells, contributes to immune microenvironment modulation. Isoform-specific functionalities create therapeutic challenges: PIK3CA-mutant tumors depend on p110α, while PTEN-null cancers rely on p110β, enabling adaptive resistance to isoform-selective inhibitors [2] [6].

Table 1: Oncogenic Roles of Class IA PI3K Isoforms

IsoformGeneActivation MechanismPrimary Cancer Associations
p110αPIK3CASomatic mutations (E545K, H1047R), RTK activationBreast, colorectal, endometrial, HNSCC
p110βPIK3CBGPCR signaling, PTEN lossPTEN-deficient prostate, breast, glioblastoma
p110δPIK3CDOverexpression, BCR signalingHematologic malignancies, tumor microenvironment

Rationale for Pan-Isoform Inhibition (α/β/δ) in PTEN-Deficient Cancers

PTEN loss occurs in >20% of solid tumors—including 50% of metastatic prostate cancers and 30% of triple-negative breast cancers—leading to uncontrolled PIP3 accumulation and AKT hyperactivation [4] [7]. Selective PI3Kβ inhibitors (e.g., TGX-221) fail clinically due to: 1) Feedback reactivation of p110α via IRS1 upregulation; 2) Persistent mTORC1 signaling; and 3) Stromal compensation via p110δ-mediated cytokine release [6] [10]. BAY1082439 addresses these limitations through balanced inhibition of p110α/β/δ (IC50 = 4.9 nM, 15.0 nM, and 18.2 nM, respectively), with >1,000-fold selectivity over mTOR [3] [10]. This triple-isoform targeting achieves synergistic pathway suppression in PTEN-null models, overcoming intrinsic resistance while maintaining a favorable therapeutic window—PTEN-null cells exhibit 1,000-fold greater sensitivity than PTEN-wild-type cells [10].

Table 2: Preclinical Efficacy of BAY1082439 in PTEN-Deficient Models

Cancer TypeModel SystemBAY1082439 DoseKey Outcomes
ProstatePten-KO mouse75 mg/kg/day (oral)Tumor regression, normalized glandular architecture, 85% ↓ Ki67+ cells
ProstatePC3 xenograft (PTEN-/TP53-)75 mg/kg/day72% tumor growth inhibition vs. control
NSCLCH460/MX80 (BCRP+)1 μM in vitroReversed mitoxantrone resistance (IC50 ↓ 22-fold)

BAY1082439 as a Paradigm Shift in PI3K Pathway Modulation

Unlike earlier pan-PI3K inhibitors inducing dose-limiting hyperglycemia and hepatotoxicity, BAY1082439’s α/β/δ-sparing profile enables sustainable pathway suppression. Its unique pharmacokinetics feature: 1) High plasma free fraction (33-50%) enhancing tumor penetration; 2) Rapid distribution (Vss >5 L/kg); and 3) Intermediate half-life supporting once-daily dosing [10]. Molecular dynamics reveal BAY1082439 stabilizes a unique DFG-out conformation in p110β, explaining its potency against PTEN-null clones resistant to isoform-specific agents [6]. This mechanistic innovation positions BAY1082439 as a cornerstone for combinatorial regimens targeting compensatory pathways like RAS/MAPK.

Properties

Product Name

BAY1082439

Molecular Formula

C31H44N4O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.